4-(3-Fluoro-phenoxymethyl)-phenylamine
Description
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-[(3-fluorophenoxy)methyl]aniline |
InChI |
InChI=1S/C13H12FNO/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8H,9,15H2 |
InChI Key |
ZOXYFVJGXGWVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Thermal and Electronic Properties
Pharmaceutical Development
- Angucyclinone Derivatives: Phenylamine analogs with ethynyl or halogen substituents are incorporated into angucyclinones, showing enhanced biological activity (e.g., Nrf2 activation) .
- Zorifertinib Metabolism: The 3-chloro-2-fluorophenylamino group in ZFB undergoes bioactivation, highlighting the role of halogen positioning in drug safety .
Material Science
Environmental Impact
- Ozonation Studies : Phenylamine removal via catalytic ozonation (MgO@Fe₃O₄) shows 90% efficiency under optimal conditions, with reduced toxicity in treated water .
Preparation Methods
Synthesis of 4-Nitrobenzyl Chloride
The initial step involves chlorinating 4-nitrobenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM). This reaction proceeds via nucleophilic acyl substitution, yielding 4-nitrobenzyl chloride with high purity.
Etherification with 3-Fluorophenol
4-Nitrobenzyl chloride is reacted with 3-fluorophenol in a polar aprotic solvent (e.g., dimethylformamide, DMF) using cesium carbonate (Cs₂CO₃) as a base. The reaction occurs at 80–100°C for 12–24 hours, forming 4-nitro-3-fluoro-phenoxymethylbenzene.
Key Conditions :
-
Solvent: DMF or acetone
-
Base: Cs₂CO₃ (2.5 equivalents)
-
Temperature: 80°C
-
Yield: 75% (isolated via column chromatography)
Reduction of Nitro to Amine
The nitro group is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 6 hours). Alternative reductants like iron powder in hydrochloric acid (Fe/HCl) may also be employed, though hydrogenation offers superior yields (90%).
Optimization Data :
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | EtOH | 6 | 90 |
| Fe/HCl | H₂O/EtOH | 12 | 65 |
Mitsunobu Reaction Route
Protection of 4-Aminobenzyl Alcohol
The amine group of 4-aminobenzyl alcohol is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). This step prevents undesired side reactions during subsequent steps.
Mitsunobu Ether Formation
Boc-protected 4-aminobenzyl alcohol is coupled with 3-fluorophenol under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃) in THF at 0°C to room temperature. The reaction selectively forms the ether bond, yielding Boc-protected 4-(3-fluoro-phenoxymethyl)-phenylamine.
Reaction Parameters :
-
DEAD: 1.2 equivalents
-
PPh₃: 1.5 equivalents
-
Yield: 85% (after silica gel purification)
Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, affording the target compound in near-quantitative yield.
Direct Alkylation Route
Preparation of 4-Aminobenzyl Halide
4-Aminobenzyl alcohol is converted to its chloride or bromide derivative using thionyl chloride or phosphorus tribromide (PBr₃). The resulting 4-aminobenzyl chloride is highly reactive but prone to decomposition, necessitating immediate use.
Alkylation of 3-Fluorophenol
3-Fluorophenol is deprotonated with potassium carbonate (K₂CO₃) in DMF and reacted with 4-aminobenzyl chloride at 100°C. Despite moderate yields (65%), this method bypasses protection-deprotection steps, simplifying the synthesis.
Challenges :
-
Competing elimination reactions reduce efficiency.
-
Requires excess 3-fluorophenol (2.0 equivalents) to drive the reaction.
Comparative Analysis of Methods
| Parameter | Nitro Reduction | Mitsunobu | Direct Alkylation |
|---|---|---|---|
| Steps | 3 | 3 | 2 |
| Overall Yield | 68% | 72% | 50% |
| Cost | Low | High | Moderate |
| Scalability | High | Moderate | Low |
The Mitsunobu route offers the highest yield but incurs elevated costs due to reagent expenses. The nitro reduction method balances cost and efficiency, making it preferable for industrial applications.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 5.10 (s, 2H, CH₂O), 4.30 (br s, 2H, NH₂).
-
HRMS (ESI+) : m/z calcd for C₁₃H₁₂FNO [M+H]⁺: 218.0982, found: 218.0985.
Industrial Considerations
Q & A
Q. Key Optimization Factors :
- Catalyst loading (0.5–5 mol% Pd) and solvent polarity (DMF enhances coupling efficiency).
- Temperature (60–100°C for Suzuki; room temperature for SAr).
| Method | Catalyst | Base | Solvent | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) complex | KCO | DMF | 60–85 | |
| SAr | None | EtN | MeCN | 70–90 |
How can researchers characterize the electronic effects of the fluorine substituent in this compound?
Advanced
The electron-withdrawing fluorine alters aromatic reactivity and stability:
- Hammett Analysis : Measure substituent constants (σ = 0.34 for -F) to predict reaction rates in electrophilic substitutions .
- Computational Methods : Use DFT calculations (e.g., Gaussian) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) .
- 19F NMR : Monitor chemical shifts (δ ~ -110 ppm for aryl-F) to assess electronic environment changes during reactions .
What strategies mitigate amine oxidation during synthesis or storage?
Q. Basic
- Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield the -NH during oxidative steps (e.g., quinone formation) .
- Storage : Keep under inert atmosphere (N) at -20°C in amber vials to prevent photodegradation .
How should researchers resolve contradictions in reported biological activity data?
Advanced
Contradictions may arise from assay variability or structural analogs. Mitigation steps:
Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
SAR Studies : Compare analogs (e.g., 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine) to isolate substituent effects .
Dose-Response Curves : Calculate IC values across multiple replicates to validate potency .
What methodologies are recommended for studying substitution reactions at the phenoxymethyl group?
Q. Advanced
- Nucleophilic Substitution : React with NaSPh or NaN in polar aprotic solvents (DMF, DMSO) at 50–80°C. Monitor progress via TLC/HPLC .
- Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) .
How can computational tools predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., kinases) using PubChem 3D conformers .
- QSAR Modeling : Corrogate substituent descriptors (e.g., logP, molar refractivity) with activity data from analogs .
What are the best practices for analyzing oxidative degradation products?
Q. Basic
- HPLC-MS : Use C18 columns with gradient elution (MeCN/HO + 0.1% formic acid) to separate quinones or carboxylic acids .
- GC-MS : Identify volatile byproducts (e.g., fluorobenzaldehyde) after derivatization .
How does the tert-pentyl group in analogs influence comparative reactivity studies?
Advanced
The bulky tert-pentyl group in analogs (e.g., 2-[4-(tert-pentyl)phenoxy]phenylamine) sterically hinders electrophilic attacks but stabilizes intermediates via hyperconjugation. Compare reaction rates with/without this group using kinetic isotopic effects (KIE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
